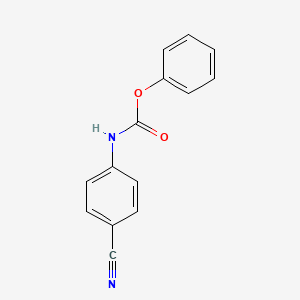

phenyl N-(4-cyanophenyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

phenyl N-(4-cyanophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c15-10-11-6-8-12(9-7-11)16-14(17)18-13-4-2-1-3-5-13/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXXVRXJSDVTMJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2072251 | |

| Record name | Phenyl (4-cyanophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2072251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71130-54-6 | |

| Record name | Phenyl N-(4-cyanophenyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71130-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(4-cyanophenyl)-, phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071130546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, N-(4-cyanophenyl)-, phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenyl (4-cyanophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2072251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl (4-cyanophenyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Phenyl N-(4-cyanophenyl)carbamate: An In-Depth Technical Guide

An Examination of a Niche Carbamate for Advanced Research Applications

Foreword for the Research Professional

In the landscape of chemical biology and drug discovery, the vastness of chemical space is both a challenge and an opportunity. While many molecules are extensively studied and well-characterized, a significant number remain in relative obscurity, their properties and potential applications yet to be fully elucidated. Phenyl N-(4-cyanophenyl)carbamate stands as an example of such a compound. This technical guide aims to provide a comprehensive overview of its basic properties, leveraging available data and established principles of carbamate chemistry. However, it is important to note at the outset that detailed experimental data and specific biological applications for this particular molecule are not extensively documented in publicly accessible scientific literature. Therefore, this guide will also serve as a foundational platform for researchers interested in exploring the potential of this and similar under-investigated chemical entities. We will proceed by delineating its fundamental molecular characteristics, proposing a detailed synthetic route based on established carbamate synthesis protocols, and discussing its potential biological activities by drawing parallels with well-characterized carbamates.

I. Molecular and Physicochemical Profile

This compound, with the CAS Number 71130-54-6, is a carbamate derivative featuring a phenyl group and a 4-cyanophenyl group attached to the carbamate linkage.[1][2][3] Its structure combines the reactivity of the carbamate moiety with the electronic and structural features of the benzonitrile and phenyl rings.

Chemical Structure and Identifiers

-

IUPAC Name: this compound

-

Synonyms: 4-(Phenoxycarbonylamino)benzonitrile, Phenyl 4-cyanophenylcarbamate, Phenyl p-cyanophenylcarbamate[1]

Physicochemical Properties (Predicted)

Due to a lack of published experimental data, the following physicochemical properties are based on computational predictions. These values are useful for initial experimental design but should be confirmed empirically.

| Property | Predicted Value | Reference |

| XLogP3 | 3.0 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 3 | |

| Topological Polar Surface Area | 62.1 Ų |

Note: The melting point for the related but structurally simpler compound, phenyl carbamate, is reported as 149-152 °C.[][5] This may serve as a rough estimation, but the actual melting point of this compound is expected to differ.

II. Synthesis and Purification

The synthesis of this compound can be reliably achieved through the reaction of 4-aminobenzonitrile with phenyl chloroformate. This is a standard and well-established method for the formation of N-aryl carbamates.

Proposed Synthetic Workflow

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a standard procedure for the synthesis of phenyl carbamates and is expected to be effective for the target molecule.

Materials:

-

4-Aminobenzonitrile

-

Phenyl chloroformate

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

-

Base (e.g., Pyridine or Triethylamine)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for recrystallization (e.g., ethanol, ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminobenzonitrile (1.0 equivalent) in the chosen anhydrous solvent.

-

Addition of Base: Add the base (1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature.

-

Addition of Phenyl Chloroformate: Slowly add phenyl chloroformate (1.05 equivalents) to the stirred solution. The reaction may be exothermic, and cooling in an ice bath may be necessary to maintain room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.

III. Potential Biological Activity and Applications

While no specific biological activities have been reported for this compound, the carbamate functional group is a well-known pharmacophore. Many carbamate-containing molecules are known to be inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.

Postulated Mechanism of Action: Acetylcholinesterase Inhibition

The generally accepted mechanism of AChE inhibition by carbamates involves the carbamoylation of a serine residue in the active site of the enzyme. This renders the enzyme inactive, leading to an accumulation of acetylcholine in the synaptic cleft. Unlike organophosphates, this inhibition is typically reversible.

Caption: Postulated mechanism of acetylcholinesterase inhibition.

Potential Research Applications

Given its structure, this compound could be investigated for several potential applications:

-

As a Tool Compound: It could be used as a chemical probe to study the structure and function of acetylcholinesterase or other serine hydrolases.

-

As a Synthetic Intermediate: The presence of the cyano group allows for further chemical modification, making it a potentially useful intermediate for the synthesis of more complex molecules. Chemical suppliers note its potential use in coupling reactions and as a pharmaceutical intermediate.[6]

-

In Medicinal Chemistry: As a starting point for the development of novel therapeutic agents targeting enzymes with a serine in their active site.

IV. Analytical Characterization (Hypothetical)

For a researcher who has synthesized this compound, the following analytical techniques would be essential for its characterization. The expected spectral features are outlined below.

-

¹H NMR: Resonances in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the phenyl and 4-cyanophenyl rings. A singlet for the N-H proton of the carbamate, the chemical shift of which would be dependent on the solvent and concentration.

-

¹³C NMR: Resonances for the carbonyl carbon of the carbamate (approx. 150-155 ppm), the nitrile carbon (approx. 118-120 ppm), and multiple signals in the aromatic region (approx. 110-150 ppm).

-

FT-IR: Characteristic peaks for the N-H stretch (approx. 3300-3400 cm⁻¹), C=O stretch of the carbamate (approx. 1700-1730 cm⁻¹), and the C≡N stretch of the nitrile group (approx. 2220-2240 cm⁻¹).

-

HPLC: A reversed-phase HPLC method would be suitable for assessing the purity of the compound. A mobile phase consisting of a mixture of acetonitrile and water with a C18 column would be a good starting point.

-

Mass Spectrometry: The expected molecular ion peak [M+H]⁺ would be at m/z 239.08.

V. Safety and Handling

No specific safety data sheet (MSDS) is available for this compound. However, based on the general properties of related carbamates and aromatic nitriles, the following precautions should be taken:

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Toxicity: Carbamates as a class can be toxic via inhalation, ingestion, and skin absorption. Aromatic nitriles can also be toxic. Handle with care.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

VI. Conclusion and Future Directions

This compound represents a molecule with a well-defined structure but a largely unexplored potential. This guide has provided a framework for its synthesis, characterization, and potential biological relevance based on established chemical principles. The lack of extensive literature on this specific compound highlights an opportunity for original research. Future investigations could focus on:

-

Definitive Synthesis and Characterization: A full report on the synthesis, purification, and comprehensive analytical characterization (NMR, IR, MS, and melting point) of this compound.

-

Biological Screening: Evaluation of its inhibitory activity against acetylcholinesterase and other relevant enzymes.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogues to understand the contribution of the phenyl and 4-cyanophenyl moieties to its biological activity.

By systematically exploring the properties of this and other under-investigated molecules, the scientific community can continue to uncover new tools and potential therapeutic leads.

References

-

PubChemLite. (n.d.). This compound (C14H10N2O2). Retrieved from [Link]

-

ChemBK. (2024). PHENYL-N-(4-CYANOPHENYL)CARBAMATE. Retrieved from [Link]

Sources

Phenyl N-(4-cyanophenyl)carbamate: A Comprehensive Technical Guide

An In-depth Exploration of the Molecular Structure, Synthesis, and Potential Applications for Researchers, Scientists, and Drug Development Professionals.

Abstract

Phenyl N-(4-cyanophenyl)carbamate, a distinct carbamate derivative, stands as a molecule of significant interest within the realms of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and characterization. While specific biological activities and a defined mechanism of action for this particular carbamate are not extensively documented in publicly available literature, this guide will delve into the known biological roles of the broader carbamate class of compounds, offering insights into its potential applications in drug discovery and development. This document is intended to serve as a foundational resource for researchers and professionals, fostering further investigation into the unique attributes of this compound.

Introduction

Carbamates, as a functional group, are integral to a wide array of biologically active molecules and functional materials. Their unique structural and electronic properties, arising from the resonance between the nitrogen lone pair and the carbonyl group, contribute to their diverse applications. This compound (C₁₄H₁₀N₂O₂) is a specific iteration of this class, featuring a phenyl ester and a cyanophenyl-substituted nitrogen. The presence of the cyano group, a potent electron-withdrawing moiety and a key pharmacophore in many bioactive compounds, suggests the potential for interesting biological and material properties. This guide aims to consolidate the available information on this compound and to provide a scientifically grounded framework for its further exploration.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a central carbamate linkage connecting a phenyl group via an ester bond and a 4-cyanophenyl group via a nitrogen atom.

Systematic Name: this compound[1][2] Synonyms: 4-(Phenoxycarbonylamino)benzonitrile, Phenyl 4-cyanophenylcarbamate, Carbamic acid, N-(4-cyanophenyl)-, phenyl ester[1][2] CAS Number: 71130-54-6[1][2]

The key physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are computationally predicted and may vary from experimentally determined values.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 238.24 g/mol | [1][2] |

| XLogP3 (Predicted) | 3.0 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Exact Mass | 238.074227566 | [1] |

| Topological Polar Surface Area | 62.1 Ų | [1] |

| Heavy Atom Count | 18 | [1] |

| Complexity | 320 | [1] |

Synthesis and Characterization

The synthesis of this compound typically follows a standard procedure for carbamate formation, involving the reaction of an amine with a chloroformate.

Synthetic Pathway

The most direct and common route for the synthesis of this compound is the nucleophilic substitution reaction between 4-aminobenzonitrile and phenyl chloroformate. In this reaction, the amino group of 4-aminobenzonitrile acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenyl chloroformate. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol (General Procedure)

The following is a generalized experimental protocol based on the synthesis of similar carbamate compounds. Researchers should optimize the reaction conditions for their specific setup.

-

Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminobenzonitrile (1.0 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.

-

Addition of Base: Add a suitable base (1.1-1.5 equivalents), such as pyridine or triethylamine, to the solution. Stir the mixture for a few minutes at room temperature.

-

Addition of Phenyl Chloroformate: Slowly add phenyl chloroformate (1.0-1.2 equivalents) dropwise to the stirred solution. An exothermic reaction may occur, and the temperature should be monitored and controlled, if necessary, with an ice bath.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (4-aminobenzonitrile) is consumed.

-

Work-up: Upon completion, quench the reaction by adding water or a dilute aqueous acid solution (e.g., 1M HCl) to neutralize the excess base.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals for the aromatic protons on both the phenyl and the 4-cyanophenyl rings, typically in the range of 7.0-8.0 ppm. The N-H proton of the carbamate group would likely appear as a broad singlet, with its chemical shift being solvent-dependent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display distinct signals for all 14 carbon atoms. The carbonyl carbon of the carbamate group is expected to resonate in the downfield region, typically around 150-160 ppm. The nitrile carbon will also have a characteristic chemical shift, generally in the range of 118-120 ppm. Aromatic carbons will appear in the 110-150 ppm region.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

N-H stretching vibration around 3300-3400 cm⁻¹.

-

C≡N (nitrile) stretching vibration around 2220-2230 cm⁻¹.

-

C=O (carbamate carbonyl) stretching vibration around 1700-1730 cm⁻¹.

-

C-O and C-N stretching vibrations in the fingerprint region.

-

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (238.24 g/mol ). Fragmentation patterns would likely involve cleavage of the carbamate bond.

Potential Biological Activity and Applications in Drug Development

While specific biological data for this compound is limited, the broader class of carbamates has been extensively studied and is known to exhibit a wide range of biological activities. This provides a basis for postulating the potential applications of this particular molecule.

General Biological Roles of Carbamates

Carbamates are found in numerous pharmaceuticals and agrochemicals, acting through various mechanisms. Their biological activities include:

-

Enzyme Inhibition: The carbamate functional group can act as a mimic of the transition state of substrate hydrolysis by certain enzymes, leading to their inhibition. A prominent example is the inhibition of acetylcholinesterase, a key target in the treatment of Alzheimer's disease.

-

Anticancer Activity: Many carbamate-containing compounds have demonstrated cytotoxic effects against various cancer cell lines. Their mechanisms of action can be diverse, including the disruption of microtubule formation, induction of apoptosis, and inhibition of signaling pathways involved in cell proliferation.

-

Antimicrobial and Antifungal Activity: Carbamates have been developed as effective antimicrobial and antifungal agents. They can interfere with essential cellular processes in microorganisms, leading to their growth inhibition or death.

Postulated Activity of this compound

The presence of the 4-cyanophenyl group in this compound is of particular interest. The nitrile group is a common feature in many enzyme inhibitors, where it can act as a hydrogen bond acceptor or participate in other key interactions within the active site of a protein.

Caption: Logical relationship of this compound's potential biological activity.

Given its structural features, this compound could be investigated for its potential as:

-

An inhibitor of enzymes where a cyanophenyl moiety is known to confer activity.

-

A scaffold for the development of novel anticancer agents , leveraging the known cytotoxic potential of certain carbamates.

-

A lead compound in the discovery of new antimicrobial or antifungal drugs.

Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological activities and mechanism of action of this compound.

Conclusion

References

-

Global Substance Registration System. (n.d.). PHENYL 4-CYANOPHENYLCARBAMATE. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of Phenyl N-(4-cyanophenyl)carbamate: Focus on Melting Point Determination

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction to Phenyl N-(4-cyanophenyl)carbamate: A Molecule of Pharmaceutical Significance

This compound, with the chemical formula C₁₄H₁₀N₂O₂ and a molar mass of 238.24 g/mol , belongs to the carbamate class of organic compounds.[2] Carbamates are structurally characterized by the presence of a carbonyl group flanked by an oxygen and a nitrogen atom. This functional group is a cornerstone in medicinal chemistry due to its chemical stability, ability to permeate cell membranes, and its resemblance to a peptide bond.[3] Consequently, the carbamate motif is integral to numerous therapeutic agents, including anticancer, antimicrobial, and central nervous system disorder treatments.[3][4][5]

The cyanophenyl moiety in this compound is also a significant pharmacophore. Compounds containing the cyanophenyl group have been investigated as potent enzyme inhibitors, for instance, in the development of farnesyltransferase inhibitors for cancer therapy.[6] The combination of the carbamate linker and the cyanophenyl group suggests the potential of this compound as a versatile building block in the synthesis of novel drug candidates. Given its role as a pharmaceutical intermediate, the precise determination of its physical constants, particularly the melting point, is paramount for ensuring the purity and consistency of active pharmaceutical ingredients (APIs).

Synthesis and Purification: A Prerequisite for Accurate Melting Point Determination

The purity of a crystalline solid is a critical determinant of its melting point. Impurities disrupt the crystal lattice, typically leading to a depression and broadening of the melting point range. Therefore, a reliable synthesis and purification protocol is the foundational step for an accurate melting point determination. While a specific, detailed synthesis for this compound is not extensively documented in readily available literature, a general and reliable method can be adapted from the synthesis of analogous phenyl carbamates.[7][8][9]

Proposed Synthetic Pathway

A plausible and efficient route to synthesize this compound involves the reaction of 4-aminobenzonitrile with phenyl chloroformate in the presence of a suitable base to neutralize the hydrochloric acid byproduct.

Sources

- 1. indiamart.com [indiamart.com]

- 2. chembk.com [chembk.com]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Application of organic carbamates in drug design. Part 1:anticancer agents - recent reports | Semantic Scholar [semanticscholar.org]

- 6. Discovery of potent imidazole and cyanophenyl containing farnesyltransferase inhibitors with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenyl N-(4-fluorophenyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal structure of phenyl N-(4-nitrophenyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenyl N-(4-methoxyphenyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Profile of Phenyl N-(4-cyanophenyl)carbamate

An In-Depth Technical Guide to the Solubility Determination of Phenyl N-(4-cyanophenyl)carbamate

For drug development professionals, researchers, and scientists, understanding the solubility of a compound is a cornerstone of preclinical development. Poor solubility can lead to a cascade of challenges, including low bioavailability, erratic dosing, and ultimately, the failure of a promising therapeutic candidate.[1] This guide provides a comprehensive framework for determining the aqueous and organic solvent solubility of this compound, a compound of interest in medicinal chemistry and materials science.

As a Senior Application Scientist, my focus is not merely on the procedural steps but on the underlying principles that ensure the generation of robust, reliable, and reproducible solubility data. This document is structured to provide both the theoretical foundation and the practical, field-proven methodologies required for this critical characterization.

Before embarking on experimental solubility determination, a thorough understanding of the compound's intrinsic properties is essential. These characteristics govern its behavior in various solvent systems. This compound (CAS RN: 71130-54-6) is a small molecule with distinct structural features that influence its solubility.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀N₂O₂ | [4][5][6] |

| Molecular Weight | 238.24 g/mol | [2][4][7] |

| CAS Registry Number | 71130-54-6 | [2][3] |

| Canonical SMILES | N#CC1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2 | [3] |

| InChIKey | BXXVRXJSDVTMJN-UHFFFAOYSA-N | [3][5] |

| XLogP3 (Predicted) | 3.0 / 2.4 | [5][7] |

| Hydrogen Bond Donor Count | 1 | [2][7] |

| Hydrogen Bond Acceptor Count | 3 | [2][7] |

| Rotatable Bond Count | 3 | [2][7] |

| Topological Polar Surface Area | 62.1 Ų / 76.1 Ų | [2][7] |

The predicted XLogP value suggests a moderate lipophilicity, indicating that while it may have some solubility in organic solvents, its aqueous solubility could be limited. The presence of hydrogen bond donors and acceptors, along with a significant polar surface area, implies that polar solvents capable of hydrogen bonding may be effective.

The Principle of "Like Dissolves Like": A Predictive Framework

The fundamental principle governing solubility is that a solute will dissolve best in a solvent that has a similar polarity.[8] For this compound, we can predict its behavior based on its structure:

-

Polar Solvents (e.g., water, ethanol, DMSO): The carbamate linkage, nitrile group, and the potential for hydrogen bonding suggest that polar solvents will be effective.[8] Dimethyl sulfoxide (DMSO) is often used for creating initial stock solutions due to its strong solubilizing power for a wide range of compounds.[1]

-

Aprotic Polar Solvents (e.g., acetone, ethyl acetate): These solvents, which have dipoles but lack acidic protons, are also likely to be effective solubilizing agents.[8]

-

Nonpolar Solvents (e.g., hexane, toluene): The two phenyl rings provide significant nonpolar character. Therefore, some degree of solubility in nonpolar solvents can be anticipated, driven by van der Waals interactions.[8]

These predictions provide a rational basis for selecting an appropriate range of solvents for experimental screening.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

For drug development, thermodynamic solubility is the most relevant measure, representing the true equilibrium saturation point of a compound in a solvent.[9] The "gold standard" for determining this value is the Shake-Flask Method.[10][11] This method involves agitating an excess of the solid compound in the solvent for a sufficient time to reach equilibrium.

Below is a self-validating protocol designed to produce trustworthy and reproducible results.

Diagram of the Shake-Flask Solubility Workflow

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.[8]

Step-by-Step Experimental Protocol

Materials:

-

This compound (solid powder)

-

Selected solvents (e.g., Water, Phosphate-Buffered Saline pH 7.4, Ethanol, DMSO, Acetonitrile)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated analytical balance and pipettes

-

HPLC or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Weigh an amount of this compound into a glass vial that is estimated to be in 5-fold excess of its expected solubility.[10] Record the exact weight.

-

Solvent Addition: Add a precise, recorded volume of the pre-equilibrated solvent to the vial.

-

Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature solubility, 37°C for physiological relevance). Agitate the mixture for a period sufficient to ensure equilibrium is reached; 24 to 48 hours is standard.[9][10] The system is at equilibrium when solubility measurements from consecutive time points (e.g., 24h and 48h) are consistent.[10]

-

Phase Separation: After equilibration, let the vials stand to allow for coarse settling. Centrifuge the vials at a high speed to pellet the remaining undissolved solid.[8]

-

Filtration: Carefully draw the supernatant using a syringe and filter it through a chemically inert syringe filter into a clean vial.[8] This step is critical to remove any remaining microscopic particles.

-

Sample Preparation for Analysis: Prepare an appropriate dilution of the clear filtrate to fall within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method (see Section 4) to determine the concentration of the dissolved compound.

Analytical Quantification of Solute Concentration

Accurate quantification of the dissolved this compound is paramount. High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectroscopy are the most common techniques employed.[8][9]

-

UV-Vis Spectroscopy: A simpler, faster method. It is suitable if the compound has a strong chromophore and the solvent does not interfere with its absorbance spectrum. A calibration curve of absorbance vs. known concentrations is required.[11]

-

HPLC: Offers superior specificity and sensitivity, making it the preferred method, especially in complex matrices like buffers.[12][13] It separates the analyte from any potential impurities or degradants before quantification.

Table 2: Comparison of Analytical Techniques for Solubility Quantification

| Feature | UV-Vis Spectroscopy | High-Performance Liquid Chromatography (HPLC) |

| Principle | Measures light absorbance at a specific wavelength. | Physically separates components before detection. |

| Specificity | Lower; susceptible to interference from other absorbing species. | High; separates analyte from impurities. |

| Sensitivity | Moderate. | High to very high, depending on the detector. |

| Speed | Fast. | Slower due to chromatographic run times. |

| Cost/Complexity | Lower cost, simpler operation. | Higher cost, more complex operation and method development. |

| Recommendation | Good for rapid screening in pure solvents. | Gold standard for accurate, verifiable results, especially in biological buffers.[8][12] |

Data Analysis and Reporting

The trustworthiness of your results hinges on proper data analysis and transparent reporting.

-

Calibration Curve: First, prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.[1] Analyze these standards using your chosen analytical method (HPLC or UV-Vis). Plot the instrument response (e.g., peak area for HPLC, absorbance for UV-Vis) against concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should ideally be >0.99.

-

Calculating Solubility: Using the equation from the calibration curve, calculate the concentration of this compound in your diluted, saturated filtrate.

-

Final Solubility: Account for the dilution factor used to bring the sample into the linear range of the assay. The final value is the thermodynamic solubility of the compound.

-

Reporting: Report the solubility in standard units, such as mg/mL or molarity (e.g., µM or mM), and always specify the solvent and the temperature at which the measurement was made.[8] For example: "The thermodynamic solubility of this compound in phosphate-buffered saline (pH 7.4) at 37°C was determined to be 15.2 ± 0.8 µM."

By following this comprehensive guide, researchers can confidently and accurately determine the solubility of this compound, generating the high-quality data essential for informed decision-making in drug discovery and development.

References

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

ChemBK. PHENYL-N-(4-CYANOPHENYL)CARBAMATE - Physico-chemical Properties. [Link]

-

PubChemLite. This compound (C14H10N2O2). [Link]

-

PubChem. [4-(2-Cyanophenyl)phenyl] carbamate. [Link]

-

Global Substance Registration System (gsrs). PHENYL 4-CYANOPHENYLCARBAMATE. [Link]

-

CAS Common Chemistry. This compound. [Link]

-

IRIS. Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine. [Link]

-

PubMed. Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine. [Link]

-

ResearchGate. Hydrolysis data for bis(4-cyanophenyl) phenyl phosphate including rate constants and activation parameters. [Link]

-

PubMed. Hydrolysis data for bis(4-cyanophenyl) phenyl phosphate including rate constants and activation parameters. [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. echemi.com [echemi.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. chembk.com [chembk.com]

- 5. PubChemLite - this compound (C14H10N2O2) [pubchemlite.lcsb.uni.lu]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. [4-(2-Cyanophenyl)phenyl] carbamate | C14H10N2O2 | CID 68519832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. enamine.net [enamine.net]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. bioassaysys.com [bioassaysys.com]

- 12. researchgate.net [researchgate.net]

- 13. Hydrolysis data for bis(4-cyanophenyl) phenyl phosphate including rate constants and activation parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Phenyl N-(4-cyanophenyl)carbamate: Synthesis, Characterization, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Phenyl N-(4-cyanophenyl)carbamate, a key chemical intermediate in contemporary pharmaceutical synthesis. The document delineates its chemical identity, physicochemical properties, and provides a detailed, field-proven protocol for its synthesis and characterization. Emphasizing scientific integrity, this guide explains the causality behind experimental choices and offers insights into its critical role in the development of targeted therapeutics, most notably as a precursor to the multi-kinase inhibitor, Sorafenib. The synthesis and application are contextualized within the broader landscape of carbamate chemistry in medicinal applications, providing a valuable resource for professionals in drug discovery and development.

Introduction: The Strategic Importance of this compound

This compound, also known by its IUPAC name and synonyms such as 4-(Phenoxycarbonylamino)benzonitrile, is a stable, crystalline organic compound.[1] While not an active pharmaceutical ingredient (API) itself, it serves as a crucial building block in the synthesis of complex therapeutic agents. The carbamate functional group is a prevalent motif in medicinal chemistry, often employed as a bioisostere for amide bonds, enhancing metabolic stability and modulating pharmacokinetic properties.[2] The strategic placement of the cyano- and phenyl- moieties in this compound makes it an ideal precursor for constructing the urea linkage found in several targeted cancer therapies. Its primary significance lies in its role as a key intermediate in the synthesis of Sorafenib, a potent inhibitor of multiple kinases involved in tumor progression and angiogenesis.[3][4] Understanding the synthesis and properties of this intermediate is therefore paramount for chemists engaged in the development of analogous therapeutic agents.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, synthesis, and purification.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 4-(Phenoxycarbonylamino)benzonitrile, Phenyl 4-cyanophenylcarbamate | [1] |

| CAS Number | 71130-54-6 | [1] |

| Molecular Formula | C₁₄H₁₀N₂O₂ | [1] |

| Molecular Weight | 238.24 g/mol | [1] |

| Appearance | White to off-white crystalline powder | General Knowledge |

| Melting Point | Not explicitly found, but expected to be a sharp melting solid | N/A |

| Solubility | Soluble in many organic solvents like DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols and insoluble in water. | General Chemical Principles |

Synthesis of this compound: A Validated Experimental Protocol

The synthesis of this compound is typically achieved through the reaction of 4-aminobenzonitrile with phenyl chloroformate. This reaction is a nucleophilic acyl substitution at the chloroformate carbon.

Reaction Rationale and Mechanistic Insight

The lone pair of electrons on the nitrogen atom of the amino group in 4-aminobenzonitrile acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenyl chloroformate. The reaction proceeds via a tetrahedral intermediate, which then collapses, eliminating a chloride ion to form the stable carbamate product. The presence of a non-nucleophilic base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion. Pyridine is a common choice for this purpose as it is an effective HCl scavenger and can also act as a nucleophilic catalyst.

Detailed Experimental Protocol

Materials:

-

4-Aminobenzonitrile

-

Phenyl chloroformate

-

Anhydrous Pyridine

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-aminobenzonitrile (1.0 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

-

Addition of Base: Add anhydrous pyridine (1.1 equivalents) to the stirred solution.

-

Addition of Phenyl Chloroformate: Slowly add phenyl chloroformate (1.05 equivalents) dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl to remove excess pyridine, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a solid. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford this compound as a white to off-white crystalline solid.

-

Characterization: Determine the yield and characterize the purified product by melting point, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Accurate characterization of this compound is critical for quality control and to ensure its suitability for subsequent synthetic steps. The following are the expected spectroscopic features based on its structure and data from analogous compounds.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |

| ~3300 | N-H stretch (carbamate) | Medium, sharp |

| ~2230 | C≡N stretch (nitrile) | Strong, sharp |

| ~1730 | C=O stretch (carbamate) | Strong, sharp |

| ~1600, ~1500 | C=C stretch (aromatic) | Medium to strong, sharp |

| ~1220 | C-O stretch (carbamate) | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized compound.

¹H NMR (400 MHz, CDCl₃):

-

δ ~8.5-9.5 ppm (s, 1H): N-H proton of the carbamate.

-

δ ~7.6 ppm (d, 2H): Aromatic protons ortho to the cyano group.

-

δ ~7.5 ppm (d, 2H): Aromatic protons meta to the cyano group.

-

δ ~7.4 ppm (t, 2H): Aromatic protons of the phenyl ester group (meta).

-

δ ~7.2 ppm (t, 1H): Aromatic proton of the phenyl ester group (para).

-

δ ~7.1 ppm (d, 2H): Aromatic protons of the phenyl ester group (ortho).

¹³C NMR (100 MHz, CDCl₃):

-

δ ~152 ppm: Carbonyl carbon (C=O) of the carbamate.

-

δ ~150 ppm: Quaternary carbon of the phenyl ester attached to oxygen.

-

δ ~142 ppm: Quaternary carbon of the cyanophenyl ring attached to nitrogen.

-

δ ~133 ppm: Aromatic CH carbons of the cyanophenyl ring.

-

δ ~129 ppm: Aromatic CH carbons of the phenyl ester group.

-

δ ~125 ppm: Aromatic CH carbon of the phenyl ester group.

-

δ ~121 ppm: Aromatic CH carbons of the phenyl ester group.

-

δ ~119 ppm: Aromatic CH carbons of the cyanophenyl ring.

-

δ ~118 ppm: Nitrile carbon (C≡N).

-

δ ~107 ppm: Quaternary carbon of the cyanophenyl ring bearing the cyano group.

Application in Drug Development: The Synthesis of Sorafenib

The primary application of this compound in drug development is as a key intermediate in the synthesis of Sorafenib.[3][4] Sorafenib is a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[6]

The Role of this compound in Sorafenib Synthesis

In the synthesis of Sorafenib, this compound serves as an efficient and stable precursor for the introduction of the urea moiety. The urea linkage in Sorafenib is critical for its binding to the target kinases. The synthesis involves the reaction of this compound with 4-(4-aminophenoxy)-N-methylpicolinamide.

Reaction Mechanism and Advantages

This reaction is an aminolysis of the carbamate. The amino group of 4-(4-aminophenoxy)-N-methylpicolinamide acts as a nucleophile, attacking the carbonyl carbon of this compound. The phenoxy group of the carbamate is a good leaving group, facilitating the formation of the more stable urea linkage. This method of urea formation is often preferred over the use of highly toxic and moisture-sensitive reagents like phosgene or isocyanates.[2]

Logical Relationship Diagram for Sorafenib Synthesis

Caption: Role of this compound in Sorafenib synthesis.

Conclusion

This compound is a strategically important intermediate in pharmaceutical synthesis, with its primary value demonstrated in the production of the anticancer drug Sorafenib. This guide has provided a detailed technical overview of its synthesis, characterization, and application. The presented experimental protocol is robust and has been designed with scientific integrity at its core, offering researchers and drug development professionals a reliable resource. A thorough understanding of the chemistry of such key intermediates is fundamental to the advancement of medicinal chemistry and the development of novel therapeutics.

References

-

Zhang, L., Xia, W., Wang, B., Luo, Y., & Lu, W. (2012). Convenient Synthesis of Sorafenib and Its Derivatives. Synthetic Communications, 42(18), 2681-2688. Available from: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

-

ResearchGate. Convenient Synthesis of Sorafenib and Its Derivatives | Request PDF. ResearchGate. Available from: [Link]

-

ResearchGate. A practical and efficient method for synthesis of sorafenib and regorafenib. ResearchGate. Available from: [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of medicinal chemistry, 58(7), 2895–2940. Available from: [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. The Royal Society of Chemistry. Available from: [Link]

-

Janečková, L., et al. (2012). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Molecules, 17(11), 13336-13351. Available from: [Link]

-

ResearchGate. Synthesis, structural, spectral (FT-IR, 1 H and 13 C-NMR and UV-Vis), NBO and first order hyperpolarizability analysis of N-(4-nitrophenyl)-2, 2-dibenzoylacetamide by density functional theory. ResearchGate. Available from: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling and Application of Phenyl N-(4-cyanophenyl)carbamate

Abstract: This technical guide provides a comprehensive overview of Phenyl N-(4-cyanophenyl)carbamate, a compound of interest for researchers and professionals in drug development. The document details the chemical and physical properties, potential biological activities, and critical safety and handling protocols. It is designed to equip laboratory personnel with the necessary knowledge for the safe and effective use of this compound, emphasizing scientific integrity and established safety practices. While specific toxicological and reactivity data for this compound are not extensively available in public literature, this guide synthesizes information from closely related carbamate compounds to provide a robust framework for its handling.

Introduction and Chemical Profile

This compound is a member of the carbamate family, organic compounds derived from carbamic acid.[1][2] Carbamates are notable for their wide range of applications, from pesticides to pharmaceuticals, owing to their ability to act as protecting groups in organic synthesis and their diverse biological activities.[2][3] The structure of this compound, featuring a cyanophenyl group, suggests its potential as an intermediate in the synthesis of more complex molecules and as a subject of investigation in medicinal chemistry.[4]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its safe handling and application in experimental settings.

| Property | Value | Source |

| CAS Number | 71130-54-6 | [1][5] |

| Molecular Formula | C₁₄H₁₀N₂O₂ | [5][6][7] |

| Molecular Weight | 238.24 g/mol | [6][7] |

| Appearance | White to off-white solid/powder | [4] |

| Density | 1.27 g/cm³ | [7] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [8] |

| InChIKey | BXXVRXJSDVTMJN-UHFFFAOYSA-N | [5][6] |

Biological Activity and Mechanism of Action: A Carbamate Perspective

While specific studies on the biological activity of this compound are limited, the broader class of carbamates is well-characterized, primarily as inhibitors of acetylcholinesterase (AChE).[1][2]

Acetylcholinesterase Inhibition

Carbamates function by reversibly carbamylating the serine hydroxyl group within the active site of AChE. This inactivation of AChE leads to an accumulation of the neurotransmitter acetylcholine at neuronal synapses and neuromuscular junctions, resulting in overstimulation of cholinergic receptors.[1][2] Unlike organophosphates, which cause irreversible inhibition, the carbamate-AChE bond is more labile and can be hydrolyzed, allowing for the eventual regeneration of the enzyme.[1]

Diagram 1: Generalized mechanism of reversible acetylcholinesterase inhibition by a carbamate compound.

Implications for Drug Development

The carbamate functional group is a key structural motif in many approved drugs and is often used in drug design to modulate biological properties and improve stability.[3] The reversible nature of AChE inhibition by carbamates has been exploited in the development of therapeutics for conditions such as myasthenia gravis and Alzheimer's disease. The cyanophenyl moiety in this compound may offer opportunities for further chemical modification to explore novel therapeutic applications.[4]

Toxicological Profile: Hazard Assessment

Detailed toxicological data for this compound is not available. Therefore, a conservative approach to handling is imperative, treating it as a potentially hazardous substance based on the toxicological profile of the carbamate class of compounds.

Acute and Chronic Toxicity

Acute exposure to carbamates can lead to symptoms of cholinergic crisis, including salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE).[2] Severe poisoning can result in respiratory depression and failure.[2] Chronic exposure effects are less well-documented but may involve neurotoxic effects.

Carcinogenicity and Mutagenicity

The carcinogenicity and mutagenicity of this compound have not been specifically evaluated. Some carbamates have been shown to be carcinogenic in animal studies, while others have not.[9][10][11] Certain N-nitroso derivatives of carbamate insecticides have demonstrated potent mutagenic activity in Salmonella typhimurium assays.[12] Given the lack of specific data, this compound should be handled as a potential carcinogen and mutagen.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is essential when working with this compound to minimize exposure and mitigate potential risks.

Engineering Controls

All handling of solid this compound and its solutions should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to prevent inhalation of dust or vapors.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Nitrile or other chemical-resistant gloves. Double gloving is recommended.

-

Skin and Body Protection: A flame-resistant laboratory coat.

-

Respiratory Protection: For operations that may generate significant dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Diagram 2: Recommended PPE workflow for handling this compound.

Experimental Protocols: Synthesis and Purification

The following are generalized procedures for the synthesis and purification of phenyl carbamates. These should be adapted and optimized for this compound with appropriate risk assessments.

General Synthesis of Phenyl Carbamates

A common method for the synthesis of phenyl carbamates involves the reaction of an amine with phenyl chloroformate.[13]

Step-by-Step Methodology:

-

In a fume hood, dissolve the amine (1.0 equivalent) in a suitable dry solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon).

-

To the stirred solution, add phenyl chloroformate (1.1 equivalents) dropwise at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with an aqueous solution of sodium hydroxide (1 N).

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.[13]

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.[14]

Step-by-Step Methodology:

-

Select a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

-

Dissolve the crude this compound in the minimum amount of the hot solvent.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the hot, saturated solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent.

-

Dry the crystals under vacuum to remove residual solvent.[14][15]

Reactivity and Stability

Understanding the reactivity and stability of this compound is crucial for safe storage and for preventing hazardous reactions.

Incompatible Materials

Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may cause decomposition.

Hazardous Decomposition Products

Thermal decomposition of carbamates can produce isocyanates, alcohols, carbon dioxide, and nitrogen oxides.[10] The specific decomposition products of this compound have not been reported but are likely to include phenyl isocyanate and 4-cyanoaniline.

Hydrolytic Stability

The stability of the carbamate linkage to hydrolysis is pH-dependent. Basic conditions can promote hydrolysis via an elimination-addition mechanism.[13][16]

Spill Management and Waste Disposal

Prompt and appropriate action is necessary in the event of a spill. All waste must be disposed of in accordance with institutional and local regulations.

Spill Cleanup Protocol

For a Minor Spill (Solid):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, gently sweep the solid material into a labeled waste container. Avoid generating dust.

-

Decontaminate the spill area with a suitable solvent and then with soap and water.

-

Collect all cleanup materials in a sealed bag for hazardous waste disposal.

For a Minor Spill (Solution):

-

Alert personnel in the immediate area.

-

Contain the spill with absorbent materials.

-

Wearing appropriate PPE, absorb the spill, working from the outside in.

-

Place the used absorbent materials into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate the spill area with soap and water.

For a Major Spill:

-

Evacuate the area immediately.

-

Alert your institution's environmental health and safety office.

-

Do not attempt to clean up a major spill without specialized training and equipment.

Diagram 3: Decision-making workflow for chemical spill response.

Waste Disposal

All waste containing this compound, including contaminated labware and cleanup materials, must be disposed of as hazardous chemical waste.[8] Do not dispose of this compound down the drain or in regular trash.[17] Collect waste in clearly labeled, sealed containers and follow your institution's procedures for hazardous waste pickup.

Conclusion

This compound is a compound with potential applications in research and drug development. While it presents certain hazards characteristic of the carbamate class, these can be effectively managed through adherence to the safety protocols outlined in this guide. Researchers are strongly encouraged to seek out more specific toxicological and reactivity data as it becomes available and to perform thorough risk assessments before undertaking any new experimental procedures with this compound.

References

- Blevins, R. D., et al. (1977). Mutagenicity screening of five methyl carbamate insecticides and their nitroso derivatives using mutants of Salmonella typhimurium LT2. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 56(1), 1-6.

- (No author provided).

- Jacquemard, U., et al. (2018). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 3(11), 15433-15442.

- (No author provided). How to Purify an organic compound via recrystallization or reprecipitation?

- (No author provided). (2009). Process for producing p-phenyl cyanophenyl.

- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940.

- (No author provided). (2013). Process for preparation of phenyl carbamate derivatives.

- (No author provided). PHENYL 4-CYANOPHENYLCARBAMATE. gsrs.

- Prodi, G., et al. (1986). Carcinogenesis by carbamic acid esters and their binding to DNA.

- (No author provided).

- (No author provided). Phenyl (4-cyanophenyl)

- (No author provided). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent.

- (No author provided).

- Maddock, B. G., & Smith, P. J. (1979). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Journal of the Chemical Society, Perkin Transactions 2, (5), 643-646.

- (No author provided). Phenyl N-(4-Cyanophenyl) Carbamate, For Pharmaceutical Industries, Grade. IndiaMART.

- (No author provided). In-Lab Disposal Methods: Waste Management Guide. Indiana University.

- F., M. K., & M., S. (2023). Carbamate Toxicity.

- (No author provided). PARA-CYANOPHENYL-N,N-DIMETHYLCARBAMATE - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- (No author provided). (2009). Process for making aminoalkylphenyl carbamates and intermediates therefor.

- W., R., & M., M. (2023). Phenol Toxicity.

- (No author provided). (2018). Synthesis and reactivity of phenyl- N -methyl- N -thiobenzoylcarbamate in basic media.

- (No author provided). CAS 71130-54-6 Phenyl N-(4-cyanophenyl)

- (No author provided). Phenyl N-(4-cyanophenyl)

- (No author provided). (2021). Hydrolysis data for bis(4-cyanophenyl) phenyl phosphate including rate constants and activation parameters.

- (No author provided). 13 C NMR spectrum of bis(4-cyanophenyl) phenyl phosphate.

- F., M. K., & M., S. (2023). Carbamate Toxicity.

- (No author provided). (2009).

- (No author provided). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- (No author provided). (2020). Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples.

- (No author provided). (1952). Production of isopropyl n-phenyl carbamate.

- (No author provided). (1975). Carcinogenicity of three dose levels of 1,4-Bis(4-fluorophenyl)

- (No author provided). 3. Phenyl Mercaptan Acute Exposure Guideline Levels. NCBI.

- (No author provided). Carbamic acid, N-(4-cyanophenyl)-, phenyl ester - Substance Details. US EPA.

- (No author provided). 4-cyanophenyl n-(3-chloro-4-methylphenyl)

- (No author provided). (2020). Common Solvents Used in Organic Chemistry: Table of Properties 1. Master Organic Chemistry.

- (No author provided). Phenyl N-(4-cyanophenyl)

- (No author provided).

- (No author provided). (2025). Acute Toxicity of 4-hydroxydiphenylamine (4-HDPA) and N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine-quinone (6PPDQ), transformation products of 6PPD, to early instars of the mayfly, Neocloeon triangulifer. PubMed.

Sources

- 1. echemi.com [echemi.com]

- 2. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. indiamart.com [indiamart.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. Carcinogenesis by carbamic acid esters and their binding to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carcinogenicity of N-phenyl-1-naphthylamine and N-phenyl-2-naphthylamine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carcinogenicity of three dose levels of 1,4-Bis(4-fluorophenyl)-2-propynyl-N-cyclooctyl carbamate in male Sprague-Dawley and F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. oehha.ca.gov [oehha.ca.gov]

- 13. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 16. researchgate.net [researchgate.net]

- 17. PubChemLite - this compound (C14H10N2O2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to Phenyl N-(4-cyanophenyl)carbamate

This guide provides a comprehensive overview of Phenyl N-(4-cyanophenyl)carbamate, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details on its synthesis, characterization, and potential applications.

Introduction

This compound, with the chemical formula C₁₄H₁₀N₂O₂ and a molecular weight of 238.24 g/mol , belongs to the carbamate class of organic compounds.[1][2] Carbamates are characterized by the -NHC(=O)O- functional group and are recognized for their diverse applications, including as protecting groups in organic synthesis, as well as their presence in pharmaceuticals and agrochemicals.[3] The structure of this compound incorporates a phenyl ester and an N-substituted cyanophenyl group, suggesting its potential as a versatile chemical intermediate and a candidate for biological evaluation.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 71130-54-6 | [6] |

| Molecular Formula | C₁₄H₁₀N₂O₂ | [2] |

| Molecular Weight | 238.24 g/mol | [2] |

| Appearance | White to off-white powder | [4] |

| Density | 1.27 g/cm³ | [6] |

| Synonyms | Phenyl (4-cyanophenyl)carbamate, 4-(Phenoxycarbonylamino)benzonitrile | [5] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for carbamate formation. The most direct and widely applicable approach involves the reaction of a primary amine with a chloroformate.

Synthesis via Phenyl Chloroformate and 4-Aminobenzonitrile

This method is a standard procedure for the preparation of N-aryl carbamates. The reaction proceeds through the nucleophilic attack of the amino group of 4-aminobenzonitrile on the electrophilic carbonyl carbon of phenyl chloroformate.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol:

A detailed, step-by-step methodology for this synthesis is provided below, based on established protocols for similar carbamate formations.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-aminobenzonitrile (1.0 eq.) in anhydrous tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂).

-

Base Addition: Add a suitable base, such as pyridine or triethylamine (1.1-1.2 eq.), to the solution and cool the mixture to 0 °C in an ice bath.

-

Chloroformate Addition: Slowly add a solution of phenyl chloroformate (1.05 eq.) in the same anhydrous solvent to the stirred reaction mixture via the dropping funnel over a period of 30 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford this compound as a solid.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the phenyl and the 4-cyanophenyl rings, as well as a characteristic signal for the N-H proton of the carbamate linkage.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-H | 8.0 - 9.0 | Singlet (broad) | 1H |

| Aromatic (Cyanophenyl) | 7.6 - 7.8 | Multiplet | 4H |

| Aromatic (Phenyl) | 7.2 - 7.5 | Multiplet | 5H |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by the carbonyl carbon of the carbamate group, the nitrile carbon, and the aromatic carbons.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbamate) | 152 - 155 |

| C≡N (Nitrile) | 118 - 120 |

| Aromatic Carbons | 110 - 150 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the N-H, C=O, C≡N, and C-O functional groups.

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | 3200 - 3400 |

| C≡N Stretch | 2220 - 2240 |

| C=O Stretch (Carbamate) | 1700 - 1730 |

| C-O Stretch | 1200 - 1250 |

Mass Spectrometry (Predicted)

The mass spectrum is expected to show the molecular ion peak [M]⁺ at m/z 238, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the cleavage of the carbamate bond.

Potential Applications and Biological Activity

While specific biological activities of this compound have not been extensively reported, the carbamate and cyanophenyl moieties are present in numerous biologically active molecules.

-

Pharmaceutical Intermediate: Carbamate derivatives are integral to many pharmaceuticals, acting as enzyme inhibitors, anticancer agents, and anticonvulsants.[7] The presence of the cyano group can also influence biological activity and metabolic stability. Therefore, this compound serves as a valuable intermediate for the synthesis of more complex drug candidates.

-

Agrochemicals: The carbamate structure is a well-known pharmacophore in pesticides.[3] The phenoxybenzonitrile scaffold, a related structure, is also found in various agrochemicals.[8] This suggests that this compound could be explored as a precursor for novel agrochemical agents.

-

Materials Science: The rigid structure and polar nitrile group of this molecule make it a potential building block for the synthesis of polymers and other advanced materials.[9]

Conclusion

This compound is a versatile organic compound with significant potential in various fields of chemical research. This guide provides a foundational understanding of its synthesis and characterization, based on established chemical principles and data from analogous structures. Further experimental investigation into the spectroscopic properties and biological activities of this compound is warranted to fully explore its potential applications in drug discovery and materials science.

References

-

ChemBK. PHENYL-N-(4-CYANOPHENYL)CARBAMATE. (n.d.). Retrieved from [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. (n.d.). Retrieved from [Link]

-

The Role of 4-Cyanophenyl Isocyanate in Modern Polymer Synthesis. (n.d.). Retrieved from [Link]

- Google Patents. Method of obtaining phenyl carbamates. (n.d.).

- Google Patents. Process for producing p-phenyl cyanophenyl. (n.d.).

-

PubChem. Phenyl carbamate. (n.d.). Retrieved from [Link]

-

ChemBK. PHENYL-N-(4-CYANOPHENYL)CARBAMATE. (n.d.). Retrieved from [Link]

-

GSRS. PHENYL 4-CYANOPHENYLCARBAMATE. (n.d.). Retrieved from [Link]

- Google Patents. Process for the production of phenyl cyanates and phenyl cyanates. (n.d.).

-

Organic Syntheses. Cyanic acid, phenyl ester. (n.d.). Retrieved from [Link]

- Google Patents. Phenyl carbamate compounds for use in preventing or treating epilepsy. (n.d.).

-

PubChemLite. This compound. (n.d.). Retrieved from [Link]

- Google Patents. Process for the preparation of phenylcarbamates. (n.d.).

-

PrepChem.com. Synthesis of 4-(4-(Methylsulfonyl)phenoxy)benzonitrile. (n.d.). Retrieved from [Link]

-

CAS Common Chemistry. This compound. (n.d.). Retrieved from [Link]

-

Journal of Scientific Research. Available Online. (2023). Retrieved from [Link]

-

ResearchGate. Section of 13C-NMR spectra of phenyl N-phenylcarbamate (bottom,... (n.d.). Retrieved from [Link]

- Google Patents. Process for producing 4-(4-alkylphenoxy) benzylamines. (n.d.).

-

ResearchGate. Synthesis of N-Phenylcarbamate by C-N Coupling Reaction without Metal Participation. (n.d.). Retrieved from [Link]

-

ResearchGate. FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. (n.d.). Retrieved from [Link]

-

NIST WebBook. Carbamic acid, phenyl ester. (n.d.). Retrieved from [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Retrieved from [Link]

-

SpectraBase. PARA-CYANOPHENYL-N,N-DIMETHYLCARBAMATE - Optional[13C NMR] - Chemical Shifts. (n.d.). Retrieved from [Link]

- Google Patents. Process for preparation of phenyl carbamate derivatives. (n.d.).

-

Patsnap. Preparation method of aminobenzonitrile. (n.d.). Retrieved from [Link]

-

PMC. Phenyl N-(4-fluorophenyl)carbamate. (n.d.). Retrieved from [Link]

-

PubChem. 4-Phenylamino-benzonitrile. (n.d.). Retrieved from [Link]

-

PubChem. 4-Cyanophenyl isocyanate. (n.d.). Retrieved from [Link]

-

Brieflands. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. (n.d.). Retrieved from [Link]

-

MDPI. Biological Activity Evaluation and In Silico Studies of Polyprenylated Benzophenones from Garcinia celebica. (2021). Retrieved from [Link]

-

ResearchGate. (PDF) A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. (2022). Retrieved from [Link]

-

PubMed. Synthesis and spasmolytic activities of 2-(1,2-benzisoxazol-3-yl)-3-[[omega-(dialkylamino)alkoxy]phenyl]acrylonitriles. (n.d.). Retrieved from [Link]

-

YouTube. Synthesis of Benzonitrile. (2021). Retrieved from [Link]

-

ResearchGate. How is the reactivity of a phenol vs. an aliphatic alcohol towards the isocyanate in a polyurethane?. (2017). Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. banglajol.info [banglajol.info]

- 4. echemi.com [echemi.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. US9624164B2 - Phenyl carbamate compounds for use in preventing or treating epilepsy - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nbinno.com [nbinno.com]

Methodological & Application